molecular formula C28H50 B1241614 5beta-Campestane

5beta-Campestane

Cat. No.: B1241614
M. Wt: 386.7 g/mol
InChI Key: WAAWMJYYKITCGF-WNWGVQQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5beta-campestane is a campestane.

Scientific Research Applications

Biosynthesis of Brassinosteroids

5beta-Campestane plays a role in the biosynthesis of brassinosteroids, a class of plant hormones. A study by Seto et al. (2000) demonstrated the synthesis of 6-oxy functionalized campest-4-en-3-ones, including campestane derivatives, as part of the pathway for brassinosteroid biosynthesis. This research indicates the practical use of hydroperoxidation at C-6 of Delta(5(6))-unsaturated 3-oxo-steroids with molecular oxygen and silica gel (Seto et al., 2000).

Potential Therapeutic Effects

5-Campestenone, a derivative of campesterol, has been studied for its therapeutic effects in Zucker diabetic fatty rats, an animal model of type 2 diabetes mellitus. Konno et al. (2005) found that dietary exposure to 5-campestenone led to marked reductions in hemoglobin A1c, plasma cholesterol, triglycerides, and non-esterified fatty acid levels. This suggests potential applications in managing type 2 diabetes mellitus (Konno et al., 2005).

Human Intestinal Specificity Toward Dietary Sterols

A study by Subbiah et al. (1975) explored human intestinal specificity toward sterols, including campesterol and its derivatives. The study observed differences in the intestinal uptake of various sterols, indicating distinct metabolic pathways and interactions with human physiology (Subbiah et al., 1975).

Effect on Heme Synthesis in Bone Marrow

Research by Gorshein et al. (1975) highlighted the impact of 5beta(H) steroids, including campestanol, on heme synthesis. They found that these steroids stimulate iron uptake and enhance heme synthesis in human marrow cultures, suggesting a potential role in hematological applications (Gorshein et al., 1975).

Role in Uterine Contractility Regulation

Mitchell et al. (2005) investigated the role of 5beta-dihydroprogesterone, a metabolite of progesterone that may influence uterine contractility through the pregnane X receptor. This research suggests a possible role in reproductive health and pregnancy management (Mitchell et al., 2005).

Properties

Molecular Formula

C28H50

Molecular Weight

386.7 g/mol

IUPAC Name

(5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C28H50/c1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h19-26H,7-18H2,1-6H3/t20-,21-,22+,23+,24-,25+,26+,27+,28-/m1/s1

InChI Key

WAAWMJYYKITCGF-WNWGVQQNSA-N

Isomeric SMILES

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C

SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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